2-(6-Phenylpyridin-2-yl)acetonitrile
Overview
Description
2-(6-Phenylpyridin-2-yl)acetonitrile is a chemical compound with the CAS Number: 794522-71-7 . It has a molecular weight of 194.24 and its IUPAC name is (6-phenyl-2-pyridinyl)acetonitrile . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of 2-(6-Phenylpyridin-2-yl)acetonitrile involves a reaction with sodium carbonate and triphenylphosphine in methanol and toluene at 80℃ for 24 hours in an inert atmosphere . Another method involves a reaction with sodium carbonate in ethanol, water, and benzene for 40 hours under heating/reflux conditions .Molecular Structure Analysis
The molecular formula of 2-(6-Phenylpyridin-2-yl)acetonitrile is C13H10N2 . The InChI key is GJXDWKSJFBRDCG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-(6-Phenylpyridin-2-yl)acetonitrile is a pale-yellow to yellow-brown solid . Its molecular weight is 194.23 . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Scientific Research Applications
These applications are speculative and based on the chemical structure and properties of 2-(6-Phenylpyridin-2-yl)acetonitrile . For concrete applications and experimental details, one would need to consult scientific literature and conduct experiments to explore these possibilities further .
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Biological Activity Studies
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Catalysis Research
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Electrochemical Synthesis
properties
IUPAC Name |
2-(6-phenylpyridin-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-10-9-12-7-4-8-13(15-12)11-5-2-1-3-6-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXDWKSJFBRDCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730381 | |
Record name | (6-Phenylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Phenylpyridin-2-yl)acetonitrile | |
CAS RN |
794522-71-7 | |
Record name | (6-Phenylpyridin-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10730381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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